5-(3,5-Dichlorophenyl)-3-methyl-5-oxovaleric acid
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Overview
Description
5-(3,5-Dichlorophenyl)-3-methyl-5-oxovaleric acid: is an organic compound characterized by the presence of a dichlorophenyl group attached to a valeric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dichlorophenyl)-3-methyl-5-oxovaleric acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, 5-(3,5-Dichlorophenyl)-3-methyl-5-oxovaleric acid is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism by which 5-(3,5-Dichlorophenyl)-3-methyl-5-oxovaleric acid exerts its effects involves interactions with specific molecular targets. The dichlorophenyl group can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also contributes to its biological activity .
Comparison with Similar Compounds
- 3,5-Dichlorobenzoic acid
- 3,5-Dichlorophenylacetic acid
- 3,5-Dichlorophenylpropionic acid
Comparison: Compared to these similar compounds, 5-(3,5-Dichlorophenyl)-3-methyl-5-oxovaleric acid possesses a unique valeric acid backbone, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(3,5-dichlorophenyl)-3-methyl-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-7(3-12(16)17)2-11(15)8-4-9(13)6-10(14)5-8/h4-7H,2-3H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLJPGFAMGSLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC(=C1)Cl)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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